molecular formula C21H27ClN2O2 B557200 Fmoc-1,6-diaminohexane hydrochloride CAS No. 166410-37-3

Fmoc-1,6-diaminohexane hydrochloride

Cat. No. B557200
M. Wt: 374.9 g/mol
InChI Key: SKDQIWLYPJOUMY-UHFFFAOYSA-N
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Description

Fmoc-1,6-diaminohexane hydrochloride is an analog of Osw-1 which has the potential for Alzheimer’s disease and cancer treatment .


Synthesis Analysis

The synthesis of Fmoc-1,6-diaminohexane hydrochloride involves the protection of diaminohexane with a base-labile Fmoc protecting group .


Molecular Structure Analysis

The molecular formula of Fmoc-1,6-diaminohexane hydrochloride is C21H26N2O2 · HCl . The molecular weight of the free base is 338.44 .


Chemical Reactions Analysis

Fmoc-1,6-diaminohexane hydrochloride is used in peptide synthesis . It is monoprotected with a base-labile Fmoc protecting group, which can be removed under basic conditions .


Physical And Chemical Properties Analysis

Fmoc-1,6-diaminohexane hydrochloride appears as a white to slight yellow to beige powder . It is recommended to be stored at temperatures less than or equal to -4°C .

Scientific Research Applications

  • Biogenic Amines Determination in Tea Infusions

    Fmoc-1,6-diaminohexane hydrochloride is used for pre-column derivatization of biogenic amines in tea infusions, allowing for effective high-performance liquid chromatography (HPLC) analysis (Brückner, Flassig, & Kirschbaum, 2012).

  • Solid-Phase Peptide Synthesis

    It plays a role in the synthesis of hydrophilic crosslinked aminoalkyl polydimethylacrylamide-beaded support for peptide assembly using Fmoc chemistry (Sparrow, Knieb-Cordonier, Obeyseskere, & McMurray, 1996).

  • High-Performance Liquid Chromatography of Amino Acids

    An improved HPLC method for separating amino acids derivatized with Fmoc is described, enhancing throughput and chromatographic reproducibility (Ou et al., 1996).

  • Synthesis of FMOC-Protected Non-Proteogenic Amino Acids

    The large-scale procedures for the protection of various amino acids with Fmoc-1,6-diaminohexane hydrochloride are detailed, demonstrating its utility in creating Fmoc-derivatives of amino acids (Dener, Fantauzzi, Kshirsagar, Kelly, & Wolfe, 2001).

  • Synthesis of Polyamide Supports for Peptide Synthesis

    It is used in the synthesis of beaded, hydrophilic cross-linked, aminoalkyl polydimethylacrylamide supports for peptide assembly using Fmoc chemistry (Kanda, Kennedy, & Sparrow, 2009).

  • Determination of Dimethylamine in Groundwater

    The compound plays a role in the pre-column derivatization of dimethylamine in groundwater for HPLC analysis (Lopez, Alvarez, Miranda Ordieres, & Blanco, 1996).

Safety And Hazards

While specific safety and hazards information for Fmoc-1,6-diaminohexane hydrochloride was not found, general safety measures for handling chemicals include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, not breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(6-aminohexyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2.ClH/c22-13-7-1-2-8-14-23-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20;/h3-6,9-12,20H,1-2,7-8,13-15,22H2,(H,23,24);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDQIWLYPJOUMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384732
Record name Fmoc-1,6-diaminohexane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-1,6-diaminohexane hydrochloride

CAS RN

166410-37-3
Record name Fmoc-1,6-diaminohexane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Onoue, B Liu, Y Nemoto, M Hirose, T Yajima - Analytical sciences, 2006 - Springer
Thymopentin (TP5) is a synthetic pentapeptide fragment, which corresponds to position 32 - 36 of thymic polypeptide thymopoietin. Thymopoietin and TP5 display a variety of biological …
Number of citations: 7 link.springer.com
S Spjut, M Pudelko, M Hartmann, M Elofsson - 2009 - Wiley Online Library
Amino‐functionalized serine‐based galactose and glucose neoglycolipids were prepared by solid‐phase synthesis using a carbamate strategy for anchoring amino functionalities to a (…
H Zhang - europepmc.org
Cysteine cathepsins are proteolytic enzymes that belong to the papain subfamily of cysteine proteases (1). The human family of cysteine cathepsins consists of 11 members: cysteine …
Number of citations: 2 europepmc.org
H Zhang - 2010 - europepmc.org
Background [Abstract] Cysteine cathepsins are proteolytic enzymes that belong to the papain subfamily of cysteine proteases (1). The human family of cysteine cathepsins consists of 11 …
Number of citations: 5 europepmc.org
S Sato, A Murata, T Orihara, T Shirakawa, K Suenaga… - Chemistry & biology, 2011 - cell.com
Aurilide is a potent cytotoxic marine natural product that induces apoptosis in cultured human cells at the picomolar to nanomolar range; however, its mechanism of action has been …
Number of citations: 136 www.cell.com

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